molecular formula C17H11ClN2O3S B2767691 4-(Thiophene-2-amido)phenyl 6-chloropyridine-3-carboxylate CAS No. 1147426-78-5

4-(Thiophene-2-amido)phenyl 6-chloropyridine-3-carboxylate

Cat. No.: B2767691
CAS No.: 1147426-78-5
M. Wt: 358.8
InChI Key: SCPZRXYGXQGVJV-UHFFFAOYSA-N
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Description

4-(Thiophene-2-amido)phenyl 6-chloropyridine-3-carboxylate is a complex organic compound that features a thiophene ring, a phenyl group, and a chloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophene-2-amido)phenyl 6-chloropyridine-3-carboxylate typically involves multiple steps, starting with the preparation of the thiophene and pyridine intermediates. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Thiophene-2-amido)phenyl 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while nucleophilic substitution of the chloropyridine moiety can yield various substituted pyridines .

Scientific Research Applications

4-(Thiophene-2-amido)phenyl 6-chloropyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Thiophene-2-amido)phenyl 6-chloropyridine-3-carboxylate would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Thiophene-2-amido)phenyl 6-chloropyridine-3-carboxylate is unique due to its combination of a thiophene ring, a phenyl group, and a chloropyridine moiety. This unique structure may confer specific properties and activities that are not observed in other similar compounds .

Properties

IUPAC Name

[4-(thiophene-2-carbonylamino)phenyl] 6-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O3S/c18-15-8-3-11(10-19-15)17(22)23-13-6-4-12(5-7-13)20-16(21)14-2-1-9-24-14/h1-10H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPZRXYGXQGVJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)OC(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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